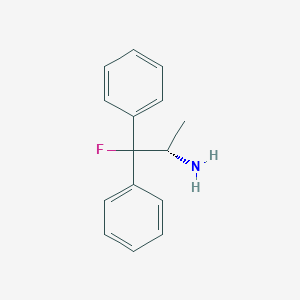

(S)-1,1-Diphenyl-1-fluoro-2-aminopropane

Description

Significance of Enantiomerically Pure Fluorinated Amines as Synthetic Intermediates

Enantiomerically pure fluorinated amines are of paramount importance as intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The introduction of a fluorine atom can significantly alter a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. nih.govnih.gov For instance, replacing a hydrogen atom with fluorine can block sites of metabolic degradation, thereby prolonging the therapeutic effect of a drug. nih.gov Furthermore, the high electronegativity of fluorine can influence the basicity of the nearby amine group, which in turn can enhance a drug's bioavailability. nih.gov

The stereochemistry of these molecules is also crucial, as different enantiomers of a chiral drug can exhibit vastly different pharmacological activities. One enantiomer may be therapeutically active, while the other could be inactive or even toxic. Therefore, the ability to synthesize enantiomerically pure fluorinated amines is a critical requirement for the development of safe and effective chiral drugs.

Overview of Synthetic Challenges in Accessing Chiral Fluoroamine Architectures

Despite their significance, the synthesis of enantiomerically pure fluorinated amines presents considerable challenges for organic chemists. The primary difficulties lie in the stereoselective introduction of both the fluorine atom and the amino group. nih.gov

Traditional fluorination methods often employ harsh reagents and lack stereocontrol, leading to mixtures of enantiomers and diastereomers that are difficult to separate. The development of asymmetric fluorination reactions, using either chiral fluorinating agents or chiral catalysts, has been a major focus of research. nih.govmdpi.com These methods aim to control the three-dimensional arrangement of atoms during the C-F bond formation, yielding the desired enantiomer in high purity.

Similarly, the stereoselective installation of the amine group in a fluorinated molecule is a non-trivial task. Methods such as the asymmetric reduction of fluorinated imines or the nucleophilic opening of fluorinated epoxides are often employed, but can be limited by substrate scope and the availability of suitable chiral catalysts. nih.gov The development of efficient and general methods for the synthesis of chiral fluoroamines remains an active area of research.

Strategic Positioning of 1,1-Diphenyl-1-fluoro-2-aminopropane Scaffolds in Advanced Synthesis

The 1,1-diphenyl-2-aminopropane scaffold is a "privileged" structure in medicinal chemistry, meaning that it is a recurring motif in a variety of biologically active compounds. The two phenyl groups can engage in favorable interactions with biological targets, while the aminopropane backbone provides a versatile platform for further functionalization.

The introduction of a fluorine atom at the C-1 position of this scaffold, as in (S)-1,1-Diphenyl-1-fluoro-2-aminopropane, is expected to further enhance its potential as a synthetic building block. The fluorine atom can modulate the electronic properties of the phenyl rings and influence the conformation of the molecule, potentially leading to improved binding affinity and selectivity for specific biological targets.

While specific research on the synthesis and applications of this compound is not extensively documented in publicly available literature, its strategic importance can be inferred from the well-established value of both the 1,1-diphenylpropylamine framework and the beneficial effects of fluorination. This compound represents a promising, yet underexplored, building block for the synthesis of novel chiral amines with potential applications in drug discovery and catalysis. The development of efficient synthetic routes to this compound would undoubtedly open up new avenues for the creation of innovative and valuable molecules.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound (Predicted)

| Property | Value |

| Molecular Formula | C15H16FN |

| Molecular Weight | 229.29 g/mol |

| Appearance | Solid (predicted) |

| Melting Point | Not available |

| Boiling Point | Not available |

| Chirality | (S) |

Table 2: Related Compounds and their Significance

| Compound Name | Significance |

| (S)-(-)-1,1-Diphenyl-2-aminopropane | Chiral building block and resolving agent. |

| β-Fluoro amines | Important motifs in CNS-penetrant drugs and antivirals. nih.gov |

| Fluorinated Phenylalanines | Used in the development of anticancer drugs and for improving protein stability. nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-fluoro-1,1-diphenylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN/c1-12(17)15(16,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,17H2,1H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNWFJOGQBZZQZ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)(C2=CC=CC=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584144 | |

| Record name | (2S)-1-Fluoro-1,1-diphenylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

290351-99-4 | |

| Record name | (2S)-1-Fluoro-1,1-diphenylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 290351-99-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Enantiospecific Access to S 1,1 Diphenyl 1 Fluoro 2 Aminopropane

Asymmetric Catalysis in Fluorination Reactions Towards Diphenyl Fluoroamines

Asymmetric catalysis offers a powerful and atom-economical approach to establishing the C-F stereocenter. These methods involve the direct, enantioselective fluorination of a prochiral precursor, where a small amount of a chiral catalyst directs the stereochemical outcome of the reaction.

Chiral Auxiliary-Mediated Strategies for Stereoselective Fluorination

Chiral auxiliary-mediated synthesis is a robust strategy for asymmetric fluorination. In this approach, a prochiral substrate is covalently bonded to a chiral molecule (the auxiliary), which directs the stereoselective introduction of fluorine. The auxiliary is subsequently cleaved to yield the enantiomerically enriched product.

A highly effective method involves the use of fluorinated oxazolidinones (FOX) as chiral auxiliaries for the diastereoselective electrophilic fluorination of amide enolates. nih.govcyu.fr The auxiliary guides the approach of an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to one face of the enolate, resulting in excellent diastereoselectivity. nih.gov This method is particularly effective for creating enantiopure α-fluorocarboxylic acids, which can serve as precursors to β-fluoroamines after further transformations. nih.gov Theoretical and experimental studies suggest that interactions between the enolate's counter-ion (e.g., Li+) and the fluorine atoms of the auxiliary help to create a rigid transition state, enhancing stereochemical control. cyu.fr Following the fluorination step, the auxiliary can be removed, often with high recovery yields, to provide the desired enantiopure fluorinated compound. cyu.fr

| Catalyst/Auxiliary | Substrate Type | Fluorinating Agent | Diastereomeric Excess (de) | Reference |

| Fluorinated Oxazolidinone (FOX) | Amide Enolate | Electrophilic (e.g., NFSI) | >98% | nih.govcyu.fr |

| (-)-8-Phenylmenthol | α,β-Unsaturated Ester | Telluronium Allylide | High | nih.gov |

Organocatalytic Approaches to Enantioselective Introduction of Fluorine

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. For fluorination, this often involves the activation of a carbonyl compound by a chiral amine catalyst to form a transient, nucleophilic enamine intermediate. nih.gov

This enamine then reacts with an electrophilic fluorine source, with the chiral catalyst environment dictating the facial selectivity of the fluorine addition. Cinchona alkaloid derivatives have proven to be highly effective catalysts for the α-fluorination of ketones and aldehydes. nih.gov For instance, a primary amine-functionalized Cinchona alkaloid, used with a co-catalyst like trichloroacetic acid, can achieve excellent yields and enantioselectivities (up to 99% ee) for the α-fluorination of cyclic ketones using NFSI as the fluorine source. nih.gov This methodology is applicable to a wide range of carbocyclic and heterocyclic systems, demonstrating high levels of regio-, chemo-, enantio-, and diastereoselectivity. nih.gov Such organocatalytic methods represent a direct and powerful route to creating stereogenic carbon-fluorine centers. nih.gov

| Catalyst | Substrate Type | Fluorinating Agent | Enantiomeric Excess (ee) | Reference |

| Cinchona Alkaloid Derivative | Cyclic Ketone | NFSI | 90-99% | nih.gov |

| (DHQ)₂PHAL | Indole Derivative | Selectfluor | Not specified | researchgate.net |

Transition Metal-Catalyzed Asymmetric Carbon-Fluorine Bond Formation

Transition metal catalysis provides another avenue for asymmetric C-F bond formation, although it presents unique challenges. escholarship.orgnih.gov One of the primary hurdles is the difficulty of achieving the final C-F bond-forming reductive elimination from the metal center. nih.gov Despite this, successful systems have been developed.

Chiral transition metal complexes, such as those involving palladium, iridium, or copper, can catalyze the enantioselective fluorination of various substrates. escholarship.orgresearchgate.net For example, iridium-catalyzed allylic substitution reactions have been developed to produce enantioenriched tertiary allylic fluorides. escholarship.org Palladium-mediated processes often involve the oxidative addition of an aryl halide or triflate to a Pd(0) complex, followed by fluoride (B91410) exchange and subsequent reductive elimination to form the aryl-fluoride bond. nih.gov While catalytic cycles can be challenging to close, stoichiometric and some catalytic examples have demonstrated the principle's viability. The development of ligands that promote the difficult C-F reductive elimination step is a key area of ongoing research. nih.gov

| Metal Catalyst | Ligand Type | Reaction Type | Key Feature | Reference |

| Iridium | Chiral Phosphoramidite | Allylic Fluoroalkylation | Forms tertiary allylic fluorides | escholarship.org |

| Palladium | Chiral Phosphine (B1218219) (e.g., BINAP) | Nucleophilic Fluorination | C-F reductive elimination | nih.govresearchgate.net |

| Copper | Chiral Bis(oxazoline) | Fluorination of β-Keto Esters | High yields and good ee | researchgate.net |

Stereoselective Transformations for Building the Diphenyl Fluoroamine Framework

An alternative to direct fluorination involves building the molecular framework around a pre-existing fluorine-containing building block. These strategies focus on forming C-C or C-N bonds stereoselectively to construct the final diphenyl fluoroamine structure.

Asymmetric Additions to Fluorinated Imines

This strategy involves the stereoselective addition of a nucleophile to a prochiral imine that already contains a fluorine atom at the α-position. The aza-Henry (or nitro-Mannich) reaction is a prime example, where a nitroalkane adds to an imine to form a β-nitroamine, a versatile precursor to 1,2-diamines. rsc.orgua.es

When applied to fluorinated substrates, an α-fluoro nitroalkane can be added to an N-protected imine using a chiral catalyst. For instance, chiral bis(amidine) [BAM] catalysts have been used to promote the addition of α-fluoro nitroalkanes to N-Boc aldimines. rsc.org This reaction proceeds with controlled diastereoselectivity, providing access to β-fluoro amino nitroalkanes which can then be reduced to the corresponding vicinal fluoroamines. rsc.org The stereochemical outcome of such additions can be influenced by the catalyst and the inherent directing effects of the fluorine atom and other substituents. rsc.org

| Catalyst System | Nucleophile | Electrophile | Product Type | Stereoselectivity | Reference |

| Chiral Bis(amidine) [BAM] | α-Fluoro Nitroalkane | N-Boc Aldimine | β-Fluoro Amino Nitroalkane | Diastereoselective (anti) | rsc.org |

| Fe(OTf)₂ / Chiral Ligand | Nitroalkane | N-Phosphinoyl Imine | β-Nitroamine | High ee | ua.es |

Stereoselective Reduction of Fluorine-Containing Precursors

A powerful and widely used method for establishing the amine-bearing stereocenter is the stereoselective reduction of a prochiral, fluorine-containing ketone or imine. This approach separates the introduction of the fluorine atom from the creation of the adjacent chiral center.

The synthesis begins with the preparation of a precursor such as 1,1-diphenyl-1-fluoro-2-propanone. This prochiral ketone can then undergo asymmetric reduction using chiral reducing agents, such as those derived from chiral boranes (e.g., Corey-Bakshi-Shibata catalyst), to produce the corresponding fluorinated alcohol with high enantioselectivity. The alcohol can then be converted to the amine via standard functional group interconversions (e.g., mesylation followed by azide (B81097) displacement and reduction). Alternatively, the ketone can be converted into an imine or oxime, which is then subjected to asymmetric hydrogenation using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium with chiral phosphine ligands) to directly afford the desired amine. A highly efficient alternative is a one-pot protocol that combines α-fluorination of a ketone with a subsequent reductive amination step to generate the enantioenriched vicinal fluoroamine directly. nih.gov

| Precursor | Reaction Type | Catalyst/Reagent | Product | Stereoselectivity | Reference |

| α-Fluoro Ketone | Asymmetric Reduction | Corey-Bakshi-Shibata (CBS) Catalyst | β-Fluoro Alcohol | High ee | General Method |

| α-Fluoro Ketone | Reductive Amination | Chiral Amine / Reducing Agent | Vicinal Fluoroamine | High ee | nih.gov |

| α-Fluoro Imine | Asymmetric Hydrogenation | Chiral Rh or Ru Complex | Vicinal Fluoroamine | High ee | General Method |

Nucleophilic Fluorination Routes Utilizing Latent Fluoride Sources

The direct introduction of fluorine via nucleophilic substitution presents a significant challenge in organic synthesis due to the properties of the fluoride ion. Traditional fluoride sources, such as alkali metal fluorides (e.g., KF, CsF), often exhibit low solubility in organic solvents, high hygroscopicity, and strong Brønsted basicity, which can lead to side reactions and diminished yields. ucla.edu To circumvent these issues, methodologies employing latent fluoride sources have been developed. These reagents generate reactive fluoride anions in situ under specific conditions, providing a more controlled and potent nucleophilic fluorinating system. ucla.edu

One prominent example of a latent fluoride source is benzoyl fluoride, which, when activated by a Lewis base, can serve as an effective nucleophilic fluorinating agent. ucla.edu Another approach involves the use of sulfonium (B1226848) boranes that can capture fluoride from aqueous solutions and release it in a controlled manner in an organic solvent for reaction. researchgate.net For the synthesis of (S)-1,1-Diphenyl-1-fluoro-2-aminopropane, a hypothetical route could involve the dehydroxyfluorination of a precursor alcohol, such as (S)-1,1-Diphenyl-2-aminopropan-1-ol. Reagents like PyFluor, which are stable and selective for deoxyfluorination, represent a practical application of this concept, minimizing elimination byproducts often seen with more aggressive reagents. ucla.eduorganic-chemistry.org

The general principle relies on activating a leaving group (e.g., a hydroxyl or sulfonate group) at the C1 position of a suitable 1,1-diphenyl-2-aminopropane precursor, followed by displacement with fluoride generated from a latent source. The choice of the latent source and reaction conditions is critical for achieving high efficiency and preserving the stereochemical integrity at the C2 position.

Table 1: Comparison of Conventional vs. Latent Fluoride Sources for Nucleophilic Fluorination

| Feature | Conventional Fluoride Sources (e.g., KF, CsF) | Latent Fluoride Sources (e.g., Benzoyl Fluoride) |

| Solubility | Generally low in organic solvents ucla.edu | Precursors are often soluble; fluoride generated in situ |

| Reactivity | Often sluggish; requires harsh conditions or phase-transfer catalysts acsgcipr.org | Can be highly reactive and potent upon activation ucla.edu |

| Hygroscopicity | High, can introduce water into the reaction ucla.edu | Precursors are often less hygroscopic |

| Basicity | Strong Brønsted basicity can cause elimination side reactions ucla.edu | Basicity can be modulated by the choice of activator |

| Control | Difficult to control the concentration of active fluoride | Allows for controlled, slow generation of the nucleophile ucla.edu |

Precursor Synthesis and Stereocontrol in the Formation of Fluoroamine Motifs

The enantioselective synthesis of this compound is critically dependent on the strategic preparation of chiral precursors and the methods used to install the fluoroamine motif while maintaining stereochemical control.

Derivatization of Chiral Amino Acids for Fluoroamine Synthesis

Chiral amino acids serve as excellent starting materials for enantioselective synthesis due to their inherent chirality and availability in high enantiopurity. nih.gov A retrosynthetic approach for this compound could start from a derivative of (S)-alanine. The synthesis would involve a sequence of transformations aimed at constructing the 1,1-diphenylpropyl backbone while retaining the stereocenter derived from the amino acid.

A plausible synthetic pathway begins with the protection of the amino and carboxyl groups of (S)-alanine. sigmaaldrich.com For instance, the amino group can be protected with a Boc (tert-butyloxycarbonyl) group, and the carboxylic acid can be converted into an ester. The core 1,1-diphenyl structure can then be constructed. One method involves the conversion of the ester to a methyl ketone, followed by the addition of two equivalents of a phenyl Grignard reagent (phenylmagnesium bromide) to the ketone. This sequence yields a tertiary alcohol, (S)-N-Boc-1,1-diphenyl-2-aminopropan-1-ol. The stereocenter from (S)-alanine directs the configuration of the final product.

The final key step is the stereospecific fluorination of the tertiary alcohol. Deoxyfluorination reagents such as diethylaminosulfur trifluoride (DAST) are commonly used for this type of transformation, converting the hydroxyl group to a fluorine atom. nih.gov Careful selection of the fluorinating agent and reaction conditions is crucial to prevent racemization or other side reactions. sigmaaldrich.com

Table 2: Illustrative Synthetic Sequence from (S)-Alanine

| Step | Transformation | Key Reagents | Intermediate/Product |

| 1 | Protection | (Boc)₂O, Esterification reagents | N-Boc-(S)-alanine ester |

| 2 | Weinreb Amide Formation | N,O-Dimethylhydroxylamine hydrochloride, i-PrMgCl | N-Boc-(S)-alanine Weinreb amide |

| 3 | Ketone Synthesis | MeLi or MeMgBr | N-Boc-(S)-2-aminopropan-3-one |

| 4 | Diphenylation | PhMgBr or PhLi (2 equiv.) | (S)-N-Boc-1,1-diphenyl-2-aminopropan-1-ol |

| 5 | Deoxyfluorination | DAST or PyFluor | (S)-N-Boc-1,1-Diphenyl-1-fluoro-2-aminopropane |

| 6 | Deprotection | Trifluoroacetic acid (TFA) or HCl | This compound |

Preparation of Key Fluorinated Synthons for Subsequent Amination

An alternative strategy involves the initial synthesis of a key achiral or racemic fluorinated synthon, followed by a stereoselective amination step to introduce the chiral amine center. A suitable fluorinated synthon for this purpose would be 1,1-diphenyl-1-fluoro-propan-2-one. This intermediate can be prepared by the fluorination of a precursor like 1,1-diphenylpropan-2-one.

The synthesis of this fluorinated ketone can be achieved through several methods, including electrophilic fluorination of the corresponding enolate using reagents like N-fluorobenzenesulfonimide (NFSI). wikipedia.org Once the fluorinated ketone synthon is obtained, the crucial step is the stereoselective introduction of the amino group.

Biomimetic transamination offers a powerful method for converting ketones into chiral amines. researchgate.netresearchgate.net This reaction mimics the biological process catalyzed by transaminases and often employs a chiral amine source to induce stereoselectivity. researchgate.net The reaction of 1,1-diphenyl-1-fluoro-propan-2-one with a chiral benzylamine (B48309) derivative, followed by isomerization and hydrolysis, could yield the desired this compound with high enantiomeric excess. Another approach is asymmetric reductive amination, where the ketone is converted to an imine and then asymmetrically reduced to the amine, often using a chiral catalyst or reagent.

This synthon-based approach decouples the fluorination and amination steps, offering flexibility in the choice of reagents and conditions for each transformation. The success of this strategy hinges on the efficiency and stereoselectivity of the final amination reaction.

Mechanistic Elucidation and Stereochemical Analysis of S 1,1 Diphenyl 1 Fluoro 2 Aminopropane Synthesis

Reaction Mechanism Investigations of Asymmetric Fluorination Processes

The synthesis of chiral β-fluoroamines often involves the asymmetric fluorination of prochiral precursors, such as β-aminoketones or the ring-opening of aziridines. Mechanistic studies have been crucial in optimizing these reactions and have pointed towards the involvement of highly organized transition states and cooperative catalytic systems.

A prominent strategy for the synthesis of chiral fluoroamines is through hydrogen bonding phase-transfer catalysis (HB-PTC). acs.orgnih.gov In this approach, a chiral catalyst, often a bis-urea derivative, facilitates the transfer of an inorganic fluoride (B91410) salt, such as potassium fluoride (KF) or cesium fluoride (CsF), from the solid phase into an organic solvent. acs.orgnih.gov The active catalytic species is a chiral urea-fluoride complex, where the urea (B33335) catalyst binds the fluoride anion through hydrogen bonds. acs.org This complex then acts as a chiral nucleophile.

For the synthesis of β-fluoroamines from meso-aziridinium ions, the reaction proceeds through the formation of this chiral urea-fluoride complex which then engages in an ion-pairing interaction with the in-situ generated aziridinium (B1262131) ion. This is followed by an enantioselective ring-opening to yield the desired β-fluoroamine. acs.org

Alternatively, organocatalytic asymmetric Mannich reactions can be employed to synthesize fluorinated β-amino ketones, which are precursors to β-fluoroamines. thieme-connect.com In these reactions, a chiral organocatalyst, such as a proline derivative, activates the ketone donor and directs the stereoselective addition to an imine acceptor. thieme-connect.com

The table below summarizes various catalytic systems used in the synthesis of chiral fluoroamines and related structures, highlighting the catalyst, substrate, and the proposed active species.

| Catalyst System | Substrate Type | Proposed Active Species/Intermediate | Reference |

| Chiral Bis-urea / KF | meso-Aziridinium precursor | Chiral tricoordinated bis-urea/fluoride complex | acs.org |

| Chiral Bis-urea / CsF | Azetidinium triflates | Chiral urea-fluoride complex | nih.govacs.orgorganic-chemistry.orgresearchgate.net |

| L-Proline derivative | Fluoroacetone and Aldehyde/Amine | Enamine intermediate from fluoroacetone | thieme-connect.com |

| Cinchona Alkaloid derivative | 2-Oxa allylic alcohols | - | researchgate.netnih.gov |

| BINOL-derived Phosphate / Selectfluor | Enamides | Chiral anionic phosphate-Selectfluor complex | figshare.com |

This table presents data from the synthesis of various chiral fluoroamines and related structures as direct data for (S)-1,1-Diphenyl-1-fluoro-2-aminopropane is not available in the provided search results.

Cooperative catalysis, where two or more catalysts work in concert to promote a transformation with high efficiency and selectivity, has emerged as a powerful strategy in asymmetric synthesis. nih.gov In the context of asymmetric fluorination, cooperative catalysis can involve a chiral catalyst that controls the stereochemistry and a second catalyst that activates the substrate or the fluorinating agent.

For instance, the combination of a chiral anion phase-transfer catalyst with a metal catalyst can lead to enhanced reactivity and enantioselectivity. nih.gov The chiral anion can form a tight ion pair with a cationic fluorinating agent like Selectfluor, rendering it more reactive and creating a chiral environment for the fluorination event.

Stereochemical Models and Transition State Geometries Dictating Enantioselectivity

The enantioselectivity in the synthesis of this compound is determined by the energetic difference between the diastereomeric transition states leading to the (S) and (R) enantiomers. Computational studies and experimental observations have led to the proposal of stereochemical models that rationalize the observed stereochemical outcome.

In the hydrogen bonding phase-transfer catalysis approach for the synthesis of γ-fluoroamines, computed transition state structures suggest that the chiral bis-urea catalyst effectively shields one face of the substrate, directing the nucleophilic attack of the fluoride ion to the opposite face. acs.orgresearchgate.net The conformation of the catalyst and its interaction with the substrate are key to achieving high enantioselectivity.

For metal-catalyzed fluorinations of β-ketoesters, a proposed steric model explains the facial selectivity by considering the arrangement of the chiral ligand around the metal center. nih.gov The ligand creates a chiral pocket that minimizes steric interactions with the substrate, thereby allowing the fluorinating agent to approach from the less hindered face. nih.gov

The following table presents enantiomeric ratios and yields for the synthesis of various chiral fluoroamines, which serves as an indicator of the effectiveness of different catalytic systems in controlling stereochemistry.

| Catalyst | Substrate | Fluorinating Agent | Enantiomeric Ratio (e.r.) / Enantiomeric Excess (ee) | Yield (%) | Reference |

| Chiral N-ethyl bis-urea | meso-Aziridinium precursor | KF | up to 96:4 e.r. | up to 87% | acs.org |

| Chiral Bis-urea | 3-Arylazetidinium triflate | CsF | up to 96:4 e.r. | up to 98% | researchgate.net |

| 4-Siloxyproline | Fluoroacetone, p-anisidine, butanal | - | - | - | thieme-connect.com |

| Cinchona-alkaloid derivative | 2-Oxa allylic alcohols | - | up to high ee | moderate to good | researchgate.netnih.gov |

| (S)-TRIP | Enamide | Selectfluor | up to 99% ee | - | figshare.com |

This table presents data from the synthesis of various chiral fluoroamines and related structures as direct data for this compound is not available in the provided search results.

Kinetic and Thermodynamic Aspects of Stereoselective Carbon-Fluorine Bond Formation

The formation of a carbon-fluorine bond is a thermodynamically favorable process. However, the kinetic barriers can be substantial, often requiring catalysis to proceed at a reasonable rate under mild conditions. mdpi.com In stereoselective C-F bond formation, the kinetics of the competing pathways leading to the two enantiomers are of paramount importance.

According to the Curtin-Hammett principle, if the rate of interconversion between substrate conformers is much faster than the rate of the reaction, the product ratio is determined by the difference in the Gibbs free energies of the transition states, not by the relative populations of the ground-state conformers. rsc.org This principle is often applicable to catalytic asymmetric reactions where multiple conformers of the substrate-catalyst complex may exist in equilibrium.

Advanced Analytical Methodologies for Enantiomeric Purity Determination of S 1,1 Diphenyl 1 Fluoro 2 Aminopropane

Chromatographic Techniques for Chiral Separationwiley.comchromatographytoday.comresearchgate.netchromatographyonline.com

Chromatographic methods are the cornerstone of chiral separations, providing high-resolution analysis for complex mixtures. jiangnan.edu.cn The selection of the appropriate chromatographic technique and conditions is paramount for achieving successful enantiomeric resolution.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of enantiomers. researchgate.net The direct resolution of enantiomers is most commonly achieved using Chiral Stationary Phases (CSPs). researchgate.net For primary amines like 1,1-diphenyl-1-fluoro-2-aminopropane, polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are highly effective. elte.hu These CSPs can operate in various modes, including normal-phase, reversed-phase, and polar organic mode, offering flexibility in method development. chromatographyonline.comelte.hu

The choice of mobile phase is crucial and often consists of a non-polar solvent like hexane (B92381) mixed with a polar modifier such as ethanol (B145695) or isopropanol (B130326) in normal-phase mode. chromatographyonline.com In polar organic mode, solvents like methanol (B129727) or acetonitrile (B52724) are used, often with additives like diethylamine (B46881) to improve peak shape and resolution for basic compounds. elte.hu Derivatization of the amine group, for example with carbobenzyloxy (Cbz) groups, can also enhance chiral recognition and resolution on certain CSPs. nih.gov

Table 1: Representative HPLC Conditions for Chiral Analysis of Primary Amines

| Parameter | Condition 1: Normal Phase | Condition 2: Polar Organic Mode |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) | Polysaccharide-based (e.g., Lux Amylose-1) |

| Mobile Phase | Hexane/Ethanol (e.g., 90:10 v/v) with 0.1% basic additive | Methanol with 0.15% Diethylamine |

| Flow Rate | 1.0 mL/min | 0.6 - 2.0 mL/min |

| Column Temperature | 25°C | 20°C |

| Detector | UV (e.g., 210-240 nm) | Diode-Array Detector (DAD) |

| Reference | chromatographyonline.com | elte.hu |

Supercritical Fluid Chromatography (SFC) has emerged as a preferred alternative to HPLC for chiral separations, prized for its speed, efficiency, and reduced environmental impact. chromatographyonline.com The technique typically uses supercritical carbon dioxide as the primary mobile phase, mixed with a polar co-solvent, or modifier, such as methanol or ethanol. nih.gov

SFC is particularly advantageous for high-throughput screening of chiral compounds. chromatographyonline.com The same polysaccharide-based CSPs used in HPLC are highly effective in SFC. The addition of acidic or basic additives to the modifier can be critical for achieving good peak shapes and enantioselectivity for amine-containing compounds. chromatographyonline.com Research has shown that for primary amines, a combination of trifluoroacetic acid and triethylamine (B128534) as additives in a methanol modifier can yield excellent selectivity. chromatographyonline.com SFC often provides higher efficiency and faster analysis times compared to HPLC. researchgate.net

Table 2: Illustrative SFC Screening Conditions for Chiral Amines

| Parameter | Typical Condition |

| Chiral Stationary Phase | Cyclofructan-based (CF6-P) or Polysaccharide-based |

| Mobile Phase | CO₂ / Methanol (e.g., 80:20 v/v) |

| Additive | 0.3% Trifluoroacetic acid / 0.2% Triethylamine (in modifier) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 35°C |

| Detector | UV |

| Reference | chromatographyonline.com |

Gas Chromatography (GC) is another powerful technique for chiral separations, especially for volatile compounds. chromatographyonline.com For non-volatile or highly polar molecules like primary amines, derivatization is typically required to increase volatility and improve chromatographic performance. sigmaaldrich.com The amine group of 1,1-diphenyl-1-fluoro-2-aminopropane can be derivatized with reagents like trifluoroacetic anhydride (B1165640) (TFAA) to form a more volatile trifluoroacetyl derivative. wiley.comsigmaaldrich.com

Chiral separation in GC is accomplished using capillary columns coated with a chiral stationary phase, most commonly derivatized cyclodextrins. chromatographyonline.comgcms.cz The choice of the specific cyclodextrin (B1172386) derivative can significantly impact the separation, and even reverse the elution order of the enantiomers. sigmaaldrich.com Thermodynamic studies, by analyzing separations at different temperatures, can provide insights into the enantioselective recognition mechanism. wiley.com

Table 3: General GC Conditions for Chiral Amine Derivative Analysis

| Parameter | Typical Condition |

| Derivatizing Agent | Trifluoroacetic Anhydride (TFAA) |

| Chiral Stationary Phase | Derivatized cyclodextrin (e.g., trifluoroacetyl derivatized gamma-cyclodextrin) |

| Carrier Gas | Hydrogen or Helium |

| Oven Temperature | Isothermal or Temperature Program (e.g., 90-190°C) |

| Detector | Flame Ionization Detector (FID) |

| Reference | wiley.comsigmaaldrich.com |

Electrophoretic Methods for Enantioseparationwiley.comchromatographytoday.comresearchgate.net

Electrophoretic techniques offer an alternative to chromatography, separating molecules based on their charge-to-size ratio in an electric field. chromatographytoday.com

Capillary Electrophoresis (CE) is a highly efficient analytical technique well-suited for chiral separations. chromatographytoday.comresearchgate.net Enantiomeric resolution in CE is achieved by adding a chiral selector to the background electrolyte (BGE). chromatographytoday.comnih.gov The enantiomers form transient, diastereomeric complexes with the chiral selector, which have different mobilities, leading to their separation. bio-rad.com

For basic compounds like 1,1-diphenyl-1-fluoro-2-aminopropane, cyclodextrins (CDs) and their derivatives are the most widely used and effective chiral selectors. springernature.com The choice of CD type, its concentration, the pH of the BGE, and the applied voltage are all critical parameters that must be optimized to achieve separation. researchgate.netspringernature.com CE offers advantages of rapid method development, low sample and solvent consumption, and high separation efficiency. researchgate.net

Spectroscopic and Hybrid Approaches to Chiral Analysiswiley.com

Beyond separation-based techniques, spectroscopic methods provide powerful tools for chiral analysis, often without the need for physical separation of the enantiomers.

For a fluorine-containing molecule like (S)-1,1-Diphenyl-1-fluoro-2-aminopropane, 19F Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly potent technique. acs.orgnih.gov In the presence of a chiral solvating agent or a chiral metal complex, the two enantiomers can form diastereomeric complexes that exhibit distinct signals in the 19F NMR spectrum. acs.orgacs.org The relative integration of these signals provides a direct measure of the enantiomeric excess. This approach is efficient and can be used for the analysis of complex mixtures. nih.govacs.org Other spectroscopic methods, such as circular dichroism, can also be employed, particularly after derivatization with a suitable chromophoric agent to induce a characteristic CD signal. nsf.gov

Mass Spectrometry (MS) Coupled with Chiral Separation Techniques

The hyphenation of mass spectrometry with chiral separation techniques offers a powerful platform for the enantioselective analysis of chiral compounds. nih.gov While MS itself is generally considered "chiral-blind" as enantiomers have identical mass-to-charge ratios, coupling it with a chiral separation method allows for their differentiation prior to detection. nih.govpolyu.edu.hk This approach combines the high resolving power of chromatography or electrophoresis with the high sensitivity and specificity of mass spectrometry. jiangnan.edu.cnresearchgate.net

Commonly employed hyphenated techniques include:

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is the most prevalent method for chiral separations. nih.gov The separation is achieved on a chiral stationary phase (CSP) that interacts differently with the two enantiomers. nih.govresearchgate.net For primary amines like 1,1-diphenyl-1-fluoro-2-aminopropane, polysaccharide-based or crown ether-based CSPs are often effective. nih.govnih.gov The eluting enantiomers are then ionized, typically using electrospray ionization (ESI), and detected by the mass spectrometer, allowing for precise quantification even at very low concentrations. nih.govresearchgate.net The development of a single-run HPLC method can allow for the simultaneous determination of chiral purity and other organic impurities. researchgate.net

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS): SFC is increasingly recognized as a valuable alternative to HPLC for chiral separations, often providing faster analysis times and being more environmentally friendly. chromatographyonline.com Using supercritical carbon dioxide as the main mobile phase component, often with a polar co-solvent like methanol, SFC can achieve excellent enantiomeric resolution on various CSPs. chromatographyonline.com

Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE offers high separation efficiency and requires minimal sample volume. nih.gov In CE, chiral selectors, such as cyclodextrins, are added to the background electrolyte. nih.govnih.gov The differential interaction of the enantiomers with the chiral selector leads to different migration times, enabling their separation before they enter the mass spectrometer for detection. nih.gov

The choice of technique depends on the specific properties of the analyte and the analytical requirements. For this compound, these methods provide a robust means to ensure its enantiomeric purity.

Advanced Chiral Sensing Strategies for Direct Enantiomer Detection

While separation-based methods are powerful, there is a growing interest in developing faster, direct-detection methods for enantiomeric excess determination. jiangnan.edu.cnresearchgate.net These chiral sensing strategies typically involve a chiral selector (host) that forms a diastereomeric complex with the chiral analyte (guest), resulting in a measurable signal change. mdpi.com

Key advanced strategies include:

Circular Dichroism (CD) Spectroscopy: This technique relies on the differential absorption of left- and right-circularly polarized light by chiral molecules. While enantiomers produce equal and opposite CD signals, a chiral sensing ensemble can be used to generate a distinct signal. For instance, a metal complex can be formed in situ with the chiral amine, creating a new chiral species with a strong CD signal in the visible region, allowing for the determination of enantiomeric excess. researchgate.netnih.gov This approach is rapid and can be adapted for high-throughput screening. nih.gov

Molecularly Imprinted Polymers (MIPs): MIPs are synthetic polymers with tailor-made recognition sites that are complementary in shape, size, and functional group orientation to a template molecule. nih.govresearchgate.net A chiral MIP, created using one enantiomer as the template, can selectively rebind that enantiomer from a racemic mixture. When coupled with a detection method like Surface-Enhanced Raman Scattering (SERS), the selective binding event can be quantified, providing a measure of enantiomeric composition. nih.govresearchgate.net

Supramolecular Sensors: These sensors utilize host-guest chemistry, where a chiral host molecule, often a macrocycle, selectively binds one enantiomer over the other. mdpi.com This binding event can trigger a change in a reporter signal, such as fluorescence or an electrochemical response. mdpi.com For example, a fluorescent supramolecular sensor might exhibit fluorescence quenching or enhancement upon binding with the target enantiomer, with the magnitude of the change correlating to the enantiomer's concentration.

These direct detection strategies offer the potential for real-time and on-site analysis, complementing traditional chromatographic methods. nih.gov

Method Development and Validation for Quantitative Enantiomeric Excess Determination

The development and validation of an analytical method are crucial steps to ensure that it is reliable, accurate, and precise for its intended purpose, which in this case is the quantification of the enantiomeric impurity in this compound. elte.hu The validation process is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). impactfactor.org

A typical method development and validation workflow for an HPLC-based enantiomeric purity assay would involve:

Method Development and Optimization: This stage involves screening different chiral stationary phases and mobile phase compositions to achieve optimal separation (enantioresolution) between the (S)- and (R)-enantiomers in the shortest possible time. elte.hu Parameters such as mobile phase additives, flow rate, and column temperature are fine-tuned. chromatographyonline.commdpi.com

Validation of Analytical Parameters: Once the method is optimized, it undergoes rigorous validation. The key parameters evaluated are summarized in the table below. impactfactor.orgmdpi.comwu.ac.th

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity / Selectivity | The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., the other enantiomer, impurities, degradation products). | The peak for each enantiomer should be well-resolved from each other and from any other peaks in the chromatogram. nih.gov |

| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte within a given range. mdpi.com | A correlation coefficient (r²) of ≥ 0.999 for the calibration curve of the enantiomeric impurity. elte.huwu.ac.th |

| Range | The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically from the Limit of Quantitation (LOQ) to 120% or 200% of the specification limit for the impurity. elte.huwu.ac.th |

| Accuracy | The closeness of the test results obtained by the method to the true value. It is often assessed by spike-recovery studies at different concentration levels. mdpi.com | Recovery values typically within 85-115% or 98-102% depending on the concentration level. mdpi.comwu.ac.th |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It includes repeatability (intra-day) and intermediate precision (inter-day). mdpi.com | Relative Standard Deviation (RSD) should be less than a specified value, often <2% for the main component and <10-15% for impurities at the LOQ level. mdpi.com |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Typically determined at a signal-to-noise ratio of 3:1. mdpi.com |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. mdpi.com | Typically determined at a signal-to-noise ratio of 10:1. The method must be precise and accurate at this level. mdpi.com |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature). wu.ac.th | Resolution and other system suitability parameters should remain within acceptable limits. |

A fully validated method provides confidence that it can consistently determine the enantiomeric purity of this compound, ensuring that the level of the unwanted (R)-enantiomer is below the accepted threshold. nih.govelte.hu

Derivatization and Synthetic Transformations of S 1,1 Diphenyl 1 Fluoro 2 Aminopropane

Conversion to Architecturally Related Chiral Fluoroorganic Building Blocks

The strategic location of the fluorine atom and the amine group in (S)-1,1-Diphenyl-1-fluoro-2-aminopropane allows for its transformation into a variety of important chiral molecules. These transformations often leverage the inherent chirality of the starting material to induce stereoselectivity in the final products.

Synthesis of Fluorinated Amino Acids and Peptidomimetics

The introduction of fluorine into amino acids and peptides can significantly influence their conformational preferences, metabolic stability, and biological activity. nih.gov While direct synthetic routes from this compound to fluorinated amino acids are not extensively detailed in the literature, the structural motif of this compound provides a conceptual blueprint for the creation of α-fluoro-β-amino acid derivatives. The synthesis of such compounds is of considerable interest due to their potential as enzyme inhibitors and components of peptidomimetics. nih.gov

General strategies for the synthesis of fluorinated amino acids often involve the use of fluorinating reagents like Selectfluor or the application of cross-coupling methodologies such as Negishi and Suzuki reactions on halogenated amino acid precursors. nih.gov The development of synthetic protocols to convert this compound into valuable fluorinated amino acid scaffolds remains an area of synthetic exploration.

Peptidomimetics, compounds that mimic the structure and function of peptides, are a cornerstone of modern drug discovery. The incorporation of the fluorinated diphenylmethylpropylamine backbone could impart unique conformational constraints and enhanced proteolytic stability to these molecules. The synthesis of polymyxin-inspired peptidomimetics, for example, often involves solid-phase peptide synthesis (SPPS) followed by in-solution cyclization reactions. princeton.edu

Preparation of Chiral Fluorinated Heterocycles

Fluorinated heterocyclic compounds are prevalent in pharmaceuticals and agrochemicals. nih.govthe-innovation.org The chiral nature of this compound makes it a promising starting material for the asymmetric synthesis of fluorinated heterocycles. Methodologies for constructing these ring systems often rely on cycloaddition reactions or the use of fluoroalkyl amino reagents (FARs). nih.govnih.gov

For instance, the amine functionality of this compound could be transformed into a suitable nucleophile or a 1,3-dipole precursor for participation in cycloaddition reactions, leading to the formation of various five- or six-membered heterocyclic rings with a defined stereochemistry at the fluorine-bearing carbon. The synthesis of fluorinated tetrahydropyridazines has been achieved through the aminofluorination of β,γ-unsaturated hydrazones, a strategy that could potentially be adapted. the-innovation.org

Stereochemical Fidelity and Control in Subsequent Reactions

A critical aspect of utilizing a chiral building block like this compound is the maintenance of its stereochemical integrity throughout a synthetic sequence. Reactions involving the chiral center must proceed with high stereochemical fidelity to ensure the enantiopurity of the final product.

In many asymmetric transformations, the stereochemical outcome is highly dependent on the reaction mechanism and the nature of the reagents and catalysts employed. For example, in nucleophilic substitution reactions at a chiral center, an S(_N)2 mechanism typically proceeds with inversion of configuration, while an S(_N)1 mechanism leads to racemization. The presence of the bulky diphenylmethyl group in this compound can exert significant steric influence, potentially directing the approach of incoming reagents and thereby controlling the stereochemistry of the newly formed stereocenters.

The stereoselective fluorination of chiral enamides has been shown to proceed with high π-facial selectivity, where the chiral auxiliary directs the attack of the fluorinating agent. researchgate.net A similar principle could be applied in reactions involving derivatives of this compound, where the inherent chirality of the molecule dictates the stereochemical course of subsequent transformations.

Exploiting the Amine Functionality for Further Molecular Elaborations

The primary amine group in this compound serves as a versatile handle for a wide range of chemical modifications, allowing for the construction of more complex molecular architectures.

The amine can readily undergo a variety of standard transformations, including acylation, alkylation, arylation, and sulfonylation, to introduce diverse functional groups. For example, condensation of the amine with aldehydes or ketones can generate imines, which are valuable intermediates for the synthesis of other nitrogen-containing compounds. researchgate.net

Furthermore, the amine can be converted into other functional groups. For instance, diazotization followed by substitution can introduce a range of functionalities in place of the amino group. The amine can also be used to direct C-H functionalization reactions at other positions in the molecule, enabling the construction of intricate molecular frameworks.

In the context of building larger molecules, the amine functionality is key to forming amide bonds, a fundamental linkage in peptides and peptidomimetics. Standard peptide coupling reagents can be employed to link this compound to amino acids or other carboxylic acid-containing fragments. nih.gov

Below is a table summarizing potential transformations of the amine group:

| Reaction Type | Reagent(s) | Product Type | Potential Applications |

| Acylation | Acid chloride, Anhydride (B1165640) | Amide | Synthesis of peptidomimetics, functional materials |

| Alkylation | Alkyl halide | Secondary/Tertiary Amine | Modification of basicity, introduction of new side chains |

| Reductive Amination | Aldehyde/Ketone, Reducing agent | Secondary/Tertiary Amine | Synthesis of complex amines |

| Sulfonylation | Sulfonyl chloride | Sulfonamide | Introduction of pharmacologically relevant groups |

| Imine Formation | Aldehyde, Ketone | Imine (Schiff base) | Intermediate for further functionalization |

Computational and Theoretical Investigations Pertaining to S 1,1 Diphenyl 1 Fluoro 2 Aminopropane and Analogues

Quantum Chemical Studies on Fluorine's Stereoelectronic Effects

The introduction of a fluorine atom into an organic molecule induces significant changes in its electronic properties, which in turn dictate its conformational preferences and reactivity. In the case of (S)-1,1-Diphenyl-1-fluoro-2-aminopropane, the fluorine atom is positioned vicinal to the aminopropane backbone, creating a system where stereoelectronic effects are prominent. Quantum chemical calculations are instrumental in elucidating these effects.

A key stereoelectronic phenomenon relevant to this class of compounds is the gauche effect . The gauche effect describes the tendency of certain substituted alkanes to adopt a gauche conformation (a 60° dihedral angle between substituents) over the sterically less hindered anti conformation (a 180° dihedral angle). researchgate.net For 1,2-difluoroethane, the gauche conformer is more stable than the anti conformer. researchgate.net This preference is primarily explained by hyperconjugation, where electron density is donated from a C-H σ bonding orbital to a vicinal C-F σ* antibonding orbital. This interaction is maximized in the gauche arrangement. researchgate.net

In analogues of this compound, such as fluorinated phenylethylamines and difluorinated pyrrolidines, similar effects are observed. arxiv.orgcore.ac.uk The presence of the electronegative fluorine atom and the nitrogen of the amino group creates a F-C-C-N fragment. Computational studies on related β-fluoroamines have shown that the gauche conformation is often favored due to a combination of hyperconjugative interactions and electrostatic attractions, particularly in the protonated form where a favorable F•••H-N⁺ interaction can occur. core.ac.uk

Density Functional Theory (DFT) calculations are commonly employed to probe these conformational preferences. By calculating the relative energies of different conformers, a detailed picture of the molecule's potential energy surface can be constructed. These calculations can predict the most stable conformations and the energy barriers between them.

Table 1: Representative Calculated Energy Differences (ΔE) for Gauche and Anti Conformers of Simple Fluorinated Alkanes and Amines

| Compound | Conformation | Dihedral Angle (X-C-C-Y) | Calculated ΔE (kcal/mol) (Gauche vs. Anti) | Favored Conformer |

| 1,2-Difluoroethane | Gauche | ~70° | -0.8 to -1.5 | Gauche |

| Anti | 180° | 0 | ||

| 1-Fluoro-2-aminoethane (protonated) | Gauche | ~65° | -1.2 | Gauche |

| Anti | 180° | 0 | ||

| 2,3-Difluorobutane (threo) | Gauche (F-C-C-F) | ~60° | -0.5 | Gauche |

| Anti (F-C-C-F) | 180° | 0 |

Note: The data in this table is illustrative and compiled from general findings in computational studies on fluorinated organic compounds to represent the principles of the gauche effect. researchgate.netresearchgate.netnih.gov The exact values can vary depending on the level of theory and basis set used in the calculation.

For this compound, the conformational landscape is further complicated by the bulky phenyl groups. However, the fundamental principle of the gauche effect between the fluorine and amino groups is expected to play a significant role in determining the molecule's preferred three-dimensional structure.

Molecular Modeling of Enantioselective Synthesis Pathways

The synthesis of enantiomerically pure compounds like this compound is a significant challenge in organic chemistry. Molecular modeling has become an indispensable tool for understanding and predicting the outcomes of enantioselective reactions. By simulating the reaction pathways, chemists can rationalize the stereochemical outcome and design more effective catalysts.

Computational studies of enantioselective synthesis often focus on modeling the transition states of the key stereodetermining steps. The difference in the activation energies of the transition states leading to the (S) and (R) enantiomers determines the enantiomeric excess of the reaction. A lower activation energy for the transition state leading to the (S) enantiomer would result in its preferential formation.

For the synthesis of chiral fluorinated amines, methods such as the enantioselective hydrogenation of fluorinated imines or the fluorination of chiral enamides have been developed. nih.govresearchgate.net Molecular modeling of these reactions involves:

Conformational analysis of the catalyst-substrate complex: Identifying the most stable arrangement of the chiral catalyst and the substrate before the reaction occurs.

Locating and calculating the energies of the transition states: This is the most critical step, as the relative energies of the diastereomeric transition states dictate the enantioselectivity.

Analysis of non-covalent interactions: Understanding the specific interactions (e.g., hydrogen bonds, steric repulsion, electrostatic interactions) between the catalyst and the substrate that are responsible for the chiral discrimination.

For instance, in the enantioselective synthesis of fluorinated indolizidinone derivatives, a plausible catalytic cycle and transition state were proposed to rationalize the observed sense of asymmetric induction. rsc.org Similarly, computational studies can be used to screen potential catalysts in silico before they are synthesized and tested in the lab, saving significant time and resources.

Table 2: Hypothetical Molecular Modeling Results for a Generic Enantioselective Fluorination Reaction

| Chiral Catalyst | Modeled Transition State | Calculated Activation Energy (kcal/mol) for (S) product | Calculated Activation Energy (kcal/mol) for (R) product | Predicted Enantiomeric Ratio (S:R) |

| Catalyst A | TS-A-S | 15.2 | 16.8 | 92:8 |

| Catalyst B | TS-B-S | 17.5 | 17.1 | 45:55 |

| Catalyst C | TS-C-S | 14.8 | 17.5 | 98:2 |

Note: This table presents hypothetical data to illustrate how molecular modeling can be used to compare the efficacy of different chiral catalysts in an enantioselective reaction. The predicted enantiomeric ratio is derived from the difference in activation energies.

These computational approaches provide a rational basis for catalyst design and optimization in the synthesis of complex chiral molecules like this compound.

Computational Prediction of Chiral Recognition Phenomena in Analytical Separations

The analytical separation of enantiomers is crucial for determining enantiomeric purity and for various applications in the pharmaceutical and chemical industries. Chiral chromatography and capillary electrophoresis are common techniques used for this purpose, and their effectiveness relies on the principle of chiral recognition, where a chiral stationary phase (CSP) or a chiral selector interacts differently with the two enantiomers of a racemic mixture. nih.gov

Computational modeling, particularly molecular dynamics (MD) simulations and docking studies, is a powerful method for investigating and predicting these chiral recognition phenomena at the molecular level. bohrium.com These studies can reveal the specific interactions responsible for the differential binding of enantiomers to a chiral selector.

Cyclodextrins and their derivatives are widely used as chiral selectors for the separation of a variety of chiral compounds, including amines. nih.govnih.gov The mechanism of chiral recognition by cyclodextrins involves the formation of diastereomeric host-guest complexes. The differences in the stability of these complexes lead to the separation of the enantiomers. core.ac.uk

Computational modeling of the interaction between this compound and a chiral selector like a cyclodextrin (B1172386) would typically involve:

Molecular Docking: Predicting the most likely binding poses of the (S) and (R) enantiomers within the cavity of the cyclodextrin.

Binding Energy Calculation: Estimating the strength of the interaction between each enantiomer and the cyclodextrin. A significant difference in binding energy between the two diastereomeric complexes suggests a good potential for chiral separation.

Analysis of Intermolecular Interactions: Identifying the specific hydrogen bonds, van der Waals forces, and hydrophobic interactions that contribute to the stability of the complexes and the chiral discrimination.

Table 3: Hypothetical Calculated Binding Energies for the Interaction of (R)- and this compound with a Chiral Selector

| Enantiomer | Chiral Selector | Predicted Binding Pose | Calculated Binding Energy (kcal/mol) | Key Interactions |

| This compound | Beta-Cyclodextrin Derivative | Phenyl group included in cavity, amino group interacting with rim | -7.5 | Hydrogen bonding with hydroxyls, hydrophobic interactions |

| (R)-1,1-Diphenyl-1-fluoro-2-aminopropane | Beta-Cyclodextrin Derivative | Phenyl group partially included, steric clash with fluorine | -6.2 | Weaker hydrophobic interactions, steric repulsion |

Note: This table contains hypothetical data to illustrate the output of a computational study on chiral recognition. The difference in calculated binding energies between the (S) and (R) enantiomers would suggest that the (S) enantiomer binds more strongly to the chiral selector, leading to a longer retention time in a chromatographic separation.

These computational predictions can guide the selection of the most appropriate chiral stationary phase or chiral selector for the analytical separation of this compound and its analogues, thereby streamlining method development. bohrium.com

Emerging Research Directions and Future Prospects in S 1,1 Diphenyl 1 Fluoro 2 Aminopropane Chemistry

Development of More Efficient and Sustainable Synthetic Protocols

The synthesis of enantiomerically pure fluorinated amines like (S)-1,1-Diphenyl-1-fluoro-2-aminopropane presents a significant challenge. Current research efforts are geared towards developing more efficient and environmentally benign synthetic routes. Key areas of advancement include the refinement of catalytic systems and the exploration of biocatalysis.

One promising approach involves the use of organocatalysis, which avoids the use of metals and offers a greener alternative. For instance, enantioselective organocatalytic α-fluorination of aldehydes and ketones has been demonstrated to be a powerful tool for creating chiral centers bearing a fluorine atom. acs.orgnih.govprinceton.eduacs.org These methods often utilize commercially available and stable fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI). acs.orgacs.org The development of novel chiral amine catalysts, including those derived from Cinchona alkaloids, has enabled the direct and asymmetric α-fluorination of a variety of cyclic ketones with high enantioselectivity. nih.govacs.org

Furthermore, the merger of different catalytic cycles, such as chiral anion phase-transfer catalysis with enamine catalysis, has shown potential for the asymmetric fluorination of challenging substrates to generate quaternary fluorine-containing stereocenters. acs.org This dual-catalyst approach could be adapted for the synthesis of precursors to this compound.

Biocatalysis is another rapidly advancing field with significant implications for the sustainable synthesis of chiral fluorinated amines. The use of enzymes, such as fluorinases, offers the potential for highly selective fluorination reactions under mild conditions. acsgcipr.org Fluorinases can catalyze the formation of a C-F bond via an S(_N)2 mechanism, and while their substrate scope is currently limited, ongoing research in directed evolution aims to expand their applicability. acsgcipr.orgchemistryviews.org The directed evolution of non-heme iron enzymes has recently enabled biocatalytic enantioselective C(sp³)–H fluorination, providing a novel and powerful tool for creating chiral organofluorine compounds. nih.gov Such advancements could pave the way for a highly efficient and sustainable enzymatic synthesis of this compound.

| Synthetic Protocol | Catalyst/Reagent | Key Advantages |

| Organocatalytic α-Fluorination | Chiral amines (e.g., from Cinchona alkaloids), NFSI | Metal-free, high enantioselectivity, mild conditions |

| Dual Catalysis | Chiral phosphoric acid and primary amine cocatalyst | Access to quaternary fluorine stereocenters |

| Biocatalysis (Fluorinases) | Fluorinase enzymes | High selectivity, mild reaction conditions, environmentally benign |

| Biocatalysis (Evolved Enzymes) | Directed evolution of non-heme iron enzymes | Enantioselective C-H fluorination, potential for novel transformations |

Integration of Advanced Analytical Techniques for Real-Time Chiral Analysis

The development of efficient synthetic methods must be accompanied by robust analytical techniques for monitoring reaction progress and determining enantiomeric purity in real-time. This is particularly crucial for asymmetric reactions where precise control over stereoselectivity is paramount.

High-performance liquid chromatography (HPLC) coupled with circular dichroism (CD) detection is a powerful technique for the analysis of chiral pharmaceuticals. nih.govchromatographyonline.com CD detectors offer high sensitivity and can distinguish between enantiomers, providing a significant advantage over traditional UV or optical rotation detectors. nih.gov This method can be implemented for real-time monitoring of the enantiomeric excess (ee) during the synthesis of this compound, allowing for rapid optimization of reaction conditions.

Another emerging technique is the use of ¹⁹F NMR for separation-free chiral analysis. Researchers have developed ¹⁹F-labeled chiral aluminum complexes that can reversibly bind to chiral analytes, resulting in distinct ¹⁹F NMR signals for each enantiomer. analytica-world.comchemeurope.com This method offers the potential for rapid and unambiguous determination of enantiopurity without the need for chromatographic separation, making it highly suitable for high-throughput screening of reaction conditions. analytica-world.com The ability to simultaneously analyze multiple chiral compounds could also be beneficial in complex reaction mixtures. analytica-world.com

Furthermore, advancements in time-resolved circular dichroism now allow for the measurement of changes in a molecule's chirality on a picosecond timescale. epfl.cheurekalert.org While primarily used for studying photochemical processes, the principles of this technique could potentially be adapted for in-situ monitoring of fast chiral reactions.

| Analytical Technique | Principle | Application in Real-Time Analysis |

| HPLC with CD Detection | Differential absorption of circularly polarized light by enantiomers. | Continuous monitoring of enantiomeric excess during synthesis. |

| ¹⁹F NMR with Chiral Shift Reagents | Formation of diastereomeric complexes with distinct ¹⁹F NMR signals. | Rapid, separation-free determination of enantiopurity for high-throughput screening. |

| Time-Resolved Circular Dichroism | Measures ultrafast changes in chirality. | Potential for in-situ monitoring of rapid stereoselective reactions. |

Exploration of Novel Reaction Spaces for Stereoselective Carbon-Fluorine Bond Formation

A fundamental area of research is the discovery and development of new reactions for the stereoselective construction of carbon-fluorine bonds. These novel methodologies can provide alternative and potentially more efficient pathways to complex fluorinated molecules like this compound.

Transition-metal catalysis has emerged as a powerful tool for asymmetric fluorination. nih.govescholarship.orgescholarship.org Chiral palladium complexes, for example, have been successfully used for the enantioselective fluorination of β-ketoesters. acs.org Iridium-catalyzed asymmetric fluorination of allylic compounds has also been reported, offering a route to chiral allylic fluorides. nih.gov The development of new chiral ligands and the exploration of different transition metals are expected to further expand the scope and efficiency of these reactions. nih.gov

Organocatalytic methods continue to be a major focus of research. rsc.org The use of chiral organocatalysts to activate substrates towards enantioselective fluorination has been demonstrated for a range of starting materials. acs.orgprinceton.edu For example, the enantioselective remote perfluoroalkylation of α-branched enals has been achieved using a chiral organocatalyst under photochemical conditions, highlighting the potential for functionalizing molecules at positions distant from the initial reactive site. nih.gov

Finally, computational tools are playing an increasingly important role in the discovery of novel reactions. hokudai.ac.jp By simulating reaction pathways, researchers can identify promising new transformations before they are attempted in the laboratory. This in silico screening approach has the potential to accelerate the discovery of new and efficient methods for the synthesis of fluorinated compounds. hokudai.ac.jp

| Reaction Space | Catalyst Type | Key Features |

| Transition-Metal Catalysis | Chiral complexes of Pd, Ir, etc. | High catalytic activity, potential for novel C-F bond formations. |

| Organocatalysis | Chiral amines, phosphoric acids, etc. | Metal-free, high enantioselectivity, diverse substrate scope. |

| Photochemical Organocatalysis | Chiral catalyst with light activation | Remote functionalization, novel reactivity. |

| Computational Chemistry | In silico reaction screening | Predictive power to guide experimental discovery of new reactions. |

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are most effective for confirming the stereochemistry and absolute configuration of (S)-1,1-Diphenyl-1-fluoro-2-aminopropane?

- Methodology :

- X-ray crystallography is the gold standard for determining absolute configuration. Single-crystal diffraction analysis (e.g., using Mo-Kα radiation) allows precise spatial resolution of chiral centers. For example, studies on structurally similar fluorinated compounds (e.g., (Z)-1-(2,4-difluorophenyl) derivatives) have successfully employed this technique to resolve enantiomeric purity .

- Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) can separate enantiomers and quantify optical purity. Retention times and elution order should be cross-validated with known standards .

- NMR spectroscopy using chiral solvating agents (e.g., Eu(hfc)₃) can induce distinct splitting patterns for enantiomers in or spectra, aiding in stereochemical assignment .

Q. How can researchers optimize synthetic routes to achieve high enantiomeric excess (ee) in the preparation of this compound?

- Methodology :

- Asymmetric catalysis : Use chiral ligands (e.g., BINAP or Josiphos) with transition metals (e.g., Ru or Rh) to induce enantioselectivity during key steps like hydrogenation or fluorination. For example, analogous fluorinated amines have been synthesized with >95% ee using Rh-catalyzed asymmetric hydrogenation .

- Chiral auxiliaries : Temporarily introduce a removable chiral group (e.g., Evans oxazolidinone) to control stereochemistry during fluorination or alkylation steps. Post-synthesis cleavage ensures retention of the desired (S)-configuration .

- Kinetic resolution : Employ enzymes (e.g., lipases) or chiral catalysts to selectively transform one enantiomer, enriching the desired (S)-isomer .

Advanced Research Questions

Q. How should contradictory data regarding the biological activity of this compound be reconciled across studies?

- Methodology :

- Dose-response validation : Replicate experiments under standardized conditions (e.g., fixed concentrations, pH, and temperature) to eliminate variability. For example, discrepancies in receptor-binding assays may arise from differences in cell lines or assay buffers .

- Meta-analysis : Aggregate data from multiple studies using statistical tools (e.g., hierarchical Bayesian models) to identify outliers or systematic biases. This approach is critical when interpreting conflicting results in neuropharmacological studies .

- Orthogonal assays : Cross-validate findings using complementary techniques (e.g., surface plasmon resonance for binding affinity and in vivo electrophysiology for functional activity) .

Q. What computational strategies can predict the metabolic stability and degradation pathways of this compound?

- Methodology :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C-F and C-N bonds to predict metabolic hotspots. Fluorine’s electronegativity often stabilizes adjacent bonds, reducing susceptibility to oxidative cleavage .

- Molecular docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify potential metabolic sites. Tools like AutoDock Vina can predict binding poses and affinity scores .

- In silico metabolism software : Use platforms like MetaSite or Schrödinger’s ADMET Predictor to generate plausible degradation products under physiological conditions .

Q. How can researchers design experiments to assess the compound’s stability under extreme conditions (e.g., high temperature or acidic pH)?

- Methodology :

- Forced degradation studies : Expose the compound to stressors (e.g., 80°C for 24 hours or 0.1M HCl for 6 hours) and analyze degradation products via LC-MS. For fluorinated amines, β-elimination or defluorination pathways are common .

- Accelerated stability testing : Store samples at 40°C/75% relative humidity (ICH Q1A guidelines) and monitor purity over time using validated HPLC methods. Fluorine’s inductive effects may enhance stability compared to non-fluorinated analogs .

Q. What experimental designs are optimal for evaluating the compound’s enantiomer-specific interactions with biological targets?

- Methodology :

- Enantiopure assays : Use isolated (S)- and (R)-enantiomers (≥99% ee) in parallel assays to compare binding kinetics (e.g., , ). For GPCR targets, surface plasmon resonance (SPR) can distinguish stereospecific binding .

- Chiral chromatography-coupled bioassays : Integrate HPLC with online bioactivity screening (e.g., enzyme inhibition detection) to directly correlate enantiomeric fractions with biological effects .

Data Analysis and Validation

Q. How can researchers address discrepancies in reported crystallographic data for fluorinated chiral amines?

- Methodology :

- Hirshfeld surface analysis : Compare intermolecular interactions (e.g., F⋯H contacts) in crystal structures to identify packing anomalies. Tools like CrystalExplorer17 can visualize and quantify these interactions .

- Rigorous refinement protocols : Apply restraints for fluorine atoms during structure refinement (e.g., using SHELXL) to mitigate overfitting. Fluorine’s high electron density often requires specialized scattering factors .

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data in preclinical studies?

- Methodology :

- Probit analysis : Model mortality or adverse effect rates using maximum likelihood estimation to calculate or values. This is critical for fluorinated compounds with narrow therapeutic indices .

- Benchmark dose (BMD) modeling : Use continuous response data (e.g., enzyme inhibition) to estimate safe exposure levels, reducing reliance on arbitrary thresholds .

Synthesis and Characterization

Q. What safety protocols are essential for handling fluorinated amines during synthesis?

- Methodology :

- Personal protective equipment (PPE) : Use fluoropolymer-coated gloves and respirators to prevent dermal/ inhalation exposure. Fluorinated amines may release HF under acidic conditions .

- Waste management : Neutralize fluorine-containing waste with calcium carbonate before disposal to immobilize fluoride ions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings